Spironolactone-d7
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Overview
Description
Spironolactone-d7 is a deuterium-labeled version of Spironolactone, a synthetic steroid that acts as an aldosterone antagonist. It is primarily used in scientific research to study the pharmacokinetics and metabolism of Spironolactone due to the presence of deuterium, which allows for more precise tracking in biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spironolactone-d7 involves the incorporation of deuterium into the Spironolactone molecule. This is typically achieved through deuterium exchange reactions or by using deuterated reagents during the synthesis process. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of deuterated solvents and catalysts to facilitate the incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure the purity and consistency of the final product. The production methods are designed to maximize yield and minimize the loss of deuterium during the synthesis .
Chemical Reactions Analysis
Types of Reactions
Spironolactone-d7 undergoes various chemical reactions, including:
Oxidation: Spironolactone can be oxidized to form canrenone, a major active metabolite.
Reduction: Reduction reactions can convert Spironolactone to its reduced forms.
Substitution: Substitution reactions can occur at various positions on the steroid backbone
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions include canrenone, 7α-thiomethylspironolactone, and other metabolites that retain the biological activity of the parent compound .
Scientific Research Applications
Spironolactone-d7 is widely used in scientific research for various applications:
Pharmacokinetics: It is used to study the absorption, distribution, metabolism, and excretion of Spironolactone in biological systems.
Metabolism Studies: The deuterium label allows for precise tracking of metabolic pathways and identification of metabolites.
Drug Interaction Studies: It helps in understanding how Spironolactone interacts with other drugs and its effects on drug metabolism.
Biological Research: It is used in studies related to aldosterone antagonism, antiandrogenic effects, and other biological activities of Spironolactone .
Mechanism of Action
Spironolactone-d7 exerts its effects by acting as an antagonist of the mineralocorticoid receptor, specifically blocking the action of aldosterone. This leads to increased excretion of sodium and water while retaining potassium. The molecular targets include the aldosterone-dependent sodium-potassium exchange site in the distal convoluted renal tubule. The pathways involved include competitive binding to the mineralocorticoid receptor, leading to changes in gene expression and subsequent physiological effects .
Comparison with Similar Compounds
Similar Compounds
Eplerenone: Another aldosterone antagonist with a similar mechanism of action but different pharmacokinetic properties.
Canrenone: A major active metabolite of Spironolactone with similar biological activities.
Drospirenone: A synthetic steroid with both antiandrogenic and antimineralocorticoid properties .
Uniqueness
Spironolactone-d7 is unique due to the presence of deuterium, which allows for more precise tracking in metabolic studies. This makes it particularly valuable in research settings where detailed pharmacokinetic and metabolic data are required .
Properties
Molecular Formula |
C24H32O4S |
---|---|
Molecular Weight |
423.6 g/mol |
IUPAC Name |
S-[(7R,8R,9S,10R,13S,14S,17R)-2,2,4,4',4',6,7-heptadeuterio-10,13-dimethyl-3,5'-dioxospiro[6,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthrene-17,2'-oxolane]-7-yl] ethanethioate |
InChI |
InChI=1S/C24H32O4S/c1-14(25)29-19-13-15-12-16(26)4-8-22(15,2)17-5-9-23(3)18(21(17)19)6-10-24(23)11-7-20(27)28-24/h12,17-19,21H,4-11,13H2,1-3H3/t17-,18-,19+,21+,22-,23-,24+/m0/s1/i4D2,7D2,12D,13D,19D/t13?,17-,18-,19+,21+,22-,23-,24+ |
InChI Key |
LXMSZDCAJNLERA-BLXBWACRSA-N |
Isomeric SMILES |
[2H]C1C2=C(C(=O)C(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@]1([2H])SC(=O)C)CC[C@@]45CC(C(=O)O5)([2H])[2H])C)C)([2H])[2H])[2H] |
Canonical SMILES |
CC(=O)SC1CC2=CC(=O)CCC2(C3C1C4CCC5(C4(CC3)C)CCC(=O)O5)C |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.